(E)-4-(2-(2-(N-(4-Methoxybenzenesulfonyl)amino)phenyl)ethenyl)pyridine
Overview
Description
The compound contains a pyridine ring, which is a basic aromatic heterocycle, similar to benzene but with one carbon atom replaced by a nitrogen atom. It also has a methoxybenzenesulfonyl group and an ethenyl group attached to the pyridine ring. The presence of these groups can significantly affect the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate pyridine derivative with a compound containing the methoxybenzenesulfonyl group. This could potentially be achieved through a variety of coupling reactions, such as Suzuki-Miyaura or Heck reactions .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the aromaticity of the pyridine ring and the electronic effects of the attached groups. The methoxy group is an electron-donating group, which could increase the electron density on the pyridine ring. The sulfonyl group is electron-withdrawing, which could decrease the electron density .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyridine ring could potentially undergo electrophilic substitution reactions. The ethenyl group could participate in addition reactions, and the sulfonyl group could be involved in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could increase its solubility in polar solvents. The aromatic pyridine ring could contribute to its stability and possibly its color .Scientific Research Applications
Comprehensive Analysis of HMN-154 Applications
Anticancer Agent: HMN-154 has been identified as a novel benzenesulfonamide anticancer compound. It exhibits potent inhibitory effects on KB and colon38 cells with IC50 values of 0.0026 and 0.003 μg/mL, respectively . The compound interacts with NF-YB, disrupting the binding of the NF-Y heterotrimer to DNA, which is crucial in regulating gene expression involved in cancer .
Inhibition of Gene Expression: The ability of HMN-154 to inhibit DNA binding of NF-Y affects the expression of genes such as MDR1, which is associated with multidrug resistance in cancer cells. This suggests a potential application in overcoming chemotherapy resistance .
Identification of Drug-Binding Proteins: Research has demonstrated that HMN-154 binds specifically to cellular proteins like NF-YB and thymosin β-10. This interaction is essential for the compound’s activity and opens up possibilities for identifying drug-binding proteins, which is valuable for drug development and pharmacological research .
Mechanism of Action
HMN-154, also known as (E)-4-(2-(2-(N-(4-Methoxybenzenesulfonyl)amino)phenyl)ethenyl)pyridine or (E)-4-methoxy-N-(2-(2-(pyridin-4-yl)vinyl)phenyl)benzenesulfonamide, is a novel benzenesulfonamide anticancer compound .
Target of Action
The primary target of HMN-154 is NF-YB , a component of the NF-Y heterotrimer . NF-YB plays a crucial role in DNA binding and gene regulation .
Mode of Action
HMN-154 interacts with NF-YB, thereby interrupting the binding of the NF-Y heterotrimer to DNA . This interaction is specific and depends on the cytotoxicity of HMN-154 .
Biochemical Pathways
HMN-154 affects the pathway involving the NF-Y heterotrimer and its binding to DNA . By inhibiting the DNA binding of NF-Y to the human major histocompatibility complex class II human leukocyte antigen DRA Y-box sequence, HMN-154 disrupts the normal function of this pathway .
Pharmacokinetics
The compound is soluble in dmso , which suggests it may have good bioavailability
Result of Action
HMN-154 shows very strong cytotoxicity against KB and colon38 cells, with IC50 values of 0.0026 and 0.003 μg/mL, respectively . This indicates that HMN-154 is effective in inhibiting the growth of these cancer cells.
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or as a ligand in metal-catalyzed reactions. Further studies would be needed to explore these possibilities .
properties
IUPAC Name |
4-methoxy-N-[2-[(E)-2-pyridin-4-ylethenyl]phenyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-25-18-8-10-19(11-9-18)26(23,24)22-20-5-3-2-4-17(20)7-6-16-12-14-21-15-13-16/h2-15,22H,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJCDFMGZYKSSC-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=CC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2/C=C/C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(2-(N-(4-Methoxybenzenesulfonyl)amino)phenyl)ethenyl)pyridine | |
CAS RN |
173528-92-2 | |
Record name | HMN 154 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173528922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.